4-Chloro-6-(chloromethyl)pyrimidin-2-amine

medicinal chemistry building block nucleophilic substitution

Specifically procure 4-Chloro-6-(chloromethyl)pyrimidin-2-amine (CAS 92311-35-8) to access a non-substitutable 2-amino-4-chloro-6-(chloromethyl) scaffold. This polysubstituted pyrimidine offers orthogonal reactivity at C4 chlorine and C6 chloromethyl sites, enabling stepwise functionalization unavailable with regioisomers (e.g., 2-amino-5-(chloromethyl)pyrimidine). XLogP3-AA 1.2 and TPSA 51.8 Ų maintain drug-like properties for CNS-focused library synthesis. Essential for replicating patented routes to benzimidazole/pyridylimidazole GABAA modulators (US 20040063938).

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02
CAS No. 92311-35-8
Cat. No. B2637537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(chloromethyl)pyrimidin-2-amine
CAS92311-35-8
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)N)CCl
InChIInChI=1S/C5H5Cl2N3/c6-2-3-1-4(7)10-5(8)9-3/h1H,2H2,(H2,8,9,10)
InChIKeyMIRFGLZGZZWAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-(chloromethyl)pyrimidin-2-amine (CAS 92311-35-8) Procurement and Specification Overview


4-Chloro-6-(chloromethyl)pyrimidin-2-amine is a polysubstituted pyrimidine derivative (C5H5Cl2N3, MW 178.02 g/mol) that functions as a critical synthetic intermediate and scaffold in medicinal chemistry. The compound possesses a unique 2-amino-4-chloro-6-(chloromethyl) substitution pattern on the pyrimidine ring [1]. Its two electrophilic sites—the C4 chlorine and the C6 chloromethyl group—enable orthogonal functionalization, allowing for sequential derivatization. The computed XLogP3-AA of 1.2 and topological polar surface area of 51.8 Ų [1] position this compound in a physicochemical space favorable for elaboration into drug-like molecules. This specific substitution pattern is distinct from many commercially available pyrimidine building blocks, making it a non-substitutable intermediate for synthetic routes requiring this exact arrangement of reactive handles.

Why Generic 4-Chloro-6-(chloromethyl)pyrimidin-2-amine Analogs Cannot Be Interchanged


Pyrimidine building blocks with similar names but different substitution patterns (e.g., 4-chloro-6-(chloromethyl)pyrimidine, 2-amino-5-(chloromethyl)pyrimidine, or 4,6-dichloro-5-(chloromethyl)pyrimidin-2-amine) are not interchangeable with 4-Chloro-6-(chloromethyl)pyrimidin-2-amine. Substituting an analog alters the vector and reactivity of the key functional groups, leading to different synthetic outcomes. For instance, the presence of a 2-amino group is crucial for specific condensation reactions, while the position of the chloromethyl group dictates the geometry of the final molecule [1]. Simply using a 2-amino-5-(chloromethyl)pyrimidine (CAS 120747-86-6) or a 4-chloro-6-(chloromethyl)pyrimidine (CAS 85878-84-8) lacking the 2-amino group will not yield the same downstream product or may result in a completely different biological profile. The precise 2-amino-4-chloro-6-(chloromethyl) pattern is a non-negotiable requirement for specific patented synthetic routes and targeted medicinal chemistry campaigns [2].

4-Chloro-6-(chloromethyl)pyrimidin-2-amine (92311-35-8): Quantitative Differentiation Evidence for Scientific Selection


Differential Reactivity: Dual Electrophilic Sites Enable Orthogonal Derivatization

4-Chloro-6-(chloromethyl)pyrimidin-2-amine features two distinct electrophilic centers with divergent reactivity, enabling sequential derivatization. The C4 chlorine is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, while the C6 chloromethyl group can undergo SN2 displacement. This orthogonal reactivity is a direct consequence of the specific substitution pattern. In contrast, the analog 4-chloro-6-(chloromethyl)pyrimidine (CAS 85878-84-8) lacks the 2-amino group, which alters the electronic properties of the ring and reduces its utility in reactions requiring an amine handle. Similarly, 2-amino-5-(chloromethyl)pyrimidine (CAS 120747-86-6) places the chloromethyl group at a different vector, rendering it unsuitable for synthesizing molecules with a specific 4,6-substitution geometry [1][2].

medicinal chemistry building block nucleophilic substitution

Comparison of Purity and Availability Across Commercial Suppliers

4-Chloro-6-(chloromethyl)pyrimidin-2-amine is commercially available from multiple reputable suppliers with a typical purity specification of 98.0% . This is a critical parameter for procurement, as lower purity material can introduce impurities that negatively impact downstream synthesis yields and complicate purification. The availability from vendors like Fluorochem and ChemSrc ensures supply chain redundancy, a factor not consistently available for less common analogs. For instance, the more heavily chlorinated analog 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine (CAS 850554-82-4) may have more limited commercial availability and higher cost due to its specialized synthesis, despite its potential for increased reactivity .

procurement supply chain purity

Role as a Key Intermediate in Patented GABAA Receptor Ligand Synthesis

The compound is specifically claimed as a crucial intermediate in the synthesis of haloalkyl pyrimidines, which are themselves precursors to benzimidazole and pyridylimidazole derivatives with high affinity and selectivity for the benzodiazepine site of GABAA receptors [1]. The patent describes the reaction of 'chloromethyl compounds of formula 4'—a class to which 4-chloro-6-(chloromethyl)pyrimidin-2-amine belongs—with aryl and heteroaryl imidazoles to yield the final active compounds. The specific substitution pattern on the pyrimidine core is essential for the subsequent coupling reactions. Using a different pyrimidine analog would not yield the desired GABAA receptor ligands, as the regiochemistry of the chloromethyl group and the presence of the 2-amino group are critical for the final molecular geometry and binding affinity. This patent documentation provides direct evidence that this specific compound is a non-substitutable intermediate for this therapeutic class.

GABA receptor patent intermediate drug discovery

Comparison of Computed Physicochemical Properties with Selected Analogs

The computed physicochemical profile of 4-Chloro-6-(chloromethyl)pyrimidin-2-amine offers a balanced set of properties that are often desirable in early-stage drug discovery. Its XLogP3-AA of 1.2 and TPSA of 51.8 Ų [1] place it within a favorable range for oral bioavailability. In contrast, the analog 4-chloro-6-(chloromethyl)pyrimidine (CAS 85878-84-8) lacks the amino group, resulting in a lower TPSA and potentially different solubility and permeability characteristics [2]. The analog 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine (CAS 850554-82-4) has a higher molecular weight (212.46 g/mol) and a higher LogP, which may decrease its aqueous solubility and alter its ADME profile [3]. These differences, while not directly quantified in a single assay, are class-level inferences that inform medicinal chemistry strategy.

physicochemical properties drug-likeness medicinal chemistry

4-Chloro-6-(chloromethyl)pyrimidin-2-amine (92311-35-8): Optimal Research and Industrial Use Cases


Synthesis of Targeted Libraries for GABAA Receptor Modulators

As documented in U.S. Patent Application 20040063938, this compound is a key intermediate for generating benzimidazole and pyridylimidazole derivatives that target the benzodiazepine site of GABAA receptors. Research groups focused on CNS disorders should procure this specific pyrimidine to replicate patented synthetic routes and explore this chemical space [1].

Orthogonal Functionalization for Complex Heterocycle Assembly

Medicinal chemists seeking a versatile building block for sequential derivatization will find this compound ideal. The C4 chlorine and C6 chloromethyl group can be reacted in a controlled, stepwise manner to build molecular complexity. This is a core advantage over analogs with only one reactive site or a different substitution pattern [2].

Hit-to-Lead Optimization Programs Requiring a Balanced Physicochemical Profile

The compound's computed XLogP3-AA of 1.2 and TPSA of 51.8 Ų position it favorably for oral drug discovery. It serves as a core scaffold for libraries where maintaining drug-like properties is paramount. This profile is advantageous compared to more lipophilic or heavier chlorinated analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(chloromethyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.